(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e
Description
The compound (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by:
- A 4-(methylethyl)phenyl (isopropylphenyl) substituent at the β-position, contributing lipophilicity and steric bulk.
- An N-(4-morpholin-4-ylphenyl) group, introducing a morpholine ring—a heterocyclic moiety known to improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17(2)19-5-3-18(4-6-19)15-20(16-24)23(27)25-21-7-9-22(10-8-21)26-11-13-28-14-12-26/h3-10,15,17H,11-14H2,1-2H3,(H,25,27)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEHKGVIHIVPBR-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that belongs to the class of cyano-substituted enamides. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide is C23H25N3O2, with a molecular weight of 375.472 g/mol. The compound features a cyano group (-C≡N), an amide functional group, and a morpholine ring, which contribute to its pharmacological properties.
Anti-inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of related compounds in the same class. For example, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), which shares structural similarities, exhibited significant anti-inflammatory effects in various in vitro and in vivo models. In macrophage cultures, JMPR-01 reduced the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .
In vivo studies using a Complete Freund's Adjuvant (CFA) model showed that JMPR-01 significantly reduced paw edema, indicating its potential as an anti-inflammatory agent comparable to dexamethasone . The reduction in leukocyte migration during zymosan-induced peritonitis further supports its anti-inflammatory activity.
Anticancer Activity
The structural characteristics of (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide suggest potential anticancer properties. Compounds with cyano and morpholine groups have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Mechanistic Insights
Mechanistic studies involving molecular docking simulations have been conducted to identify potential targets for (2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamide. These studies suggest interactions with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) .
Summary of Research Findings
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with structurally similar enamide derivatives identified in the evidence:
Note: Values marked with () are calculated based on structural data from references.
Key Observations from Structural Comparisons
Substituent Effects on Lipophilicity: The isopropylphenyl group in the target compound contributes higher lipophilicity compared to the isobutylphenyl group in due to branching.
Solubility Modulation: The morpholine substituent in the target compound likely improves aqueous solubility compared to non-polar groups (e.g., phenoxy in or nitro in ). Ethoxy () and methoxy () groups enhance solubility via hydrogen bonding.
Chloro-fluoro substituents () introduce steric hindrance and electron-withdrawing effects, which may alter binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
